2-(3,4-Dimethylbenzoyl)-6-methylpyridine
Overview
Description
“2-(3,4-Dimethylbenzoyl)benzoic acid” is a compound that has a molecular weight of 254.29 . It’s a powder at room temperature .
Molecular Structure Analysis
The Inchi Code for “2-(3,4-Dimethylbenzoyl)benzoic acid” is1S/C16H14O3/c1-10-7-8-12(9-11(10)2)15(17)13-5-3-4-6-14(13)16(18)19/h3-9H,1-2H3,(H,18,19)
. Physical And Chemical Properties Analysis
“2-(3,4-Dimethylbenzoyl)benzoic acid” is a powder at room temperature .Scientific Research Applications
Photodimerization Properties
- The study of photodimerization properties of 2-aminopyridines and 2-pyridones under ultraviolet irradiation, involving derivatives like 2-amino-3-methylpyridine, highlights the formation of unique 1,4-dimers with intriguing chemical and physical properties (Taylor & Kan, 1963).
Ligand Reactivity in Complexes
- Research on intramolecular C-C coupling in rhenium tricarbonyl complexes with ligands like 2-methylpyridine indicates the formation of new asymmetric, tridentate ligands, emphasizing the ligand's reactivity and structural influence (Arevalo, Riera & Pérez, 2017).
Synthesis and Modification
- The displacement of a methylsulfinyl group from the pyridine ring in 2-aminopyridines, including 2-(3,4-dimethylbenzoyl)-6-methylpyridine, for the synthesis of heavily substituted derivatives, indicates its utility in organic synthesis (Teague, 2008).
Crystal and Molecular Structure Analysis
- Studies on the crystal and molecular structures of related pyridine derivatives highlight the significance of this compound in understanding molecular conformations and interactions (Karczmarzyk & Malinka, 2004).
Electrical Conductivity in Polymers
- The condensation of 2-methylpyridine with aldehydes to yield stilbazoles and poly(vinylstyrylpyridines) suggests the role of this compound in the synthesis of electrically conductive polymers (Bruce & Herson, 1969).
Lewis Pair Chemistry
- Research on the deprotonation of methylpyridines for the formation of organolithium or -potassium compounds, leading to intramolecular B-N bonds, emphasizes the compound's potential in exploring Lewis pair chemistry (Körte et al., 2015).
Catalytic Behavior in Nickel Complexes
- The synthesis of new phosphinopyridine ligands, including 2-(2,6-dimethylphenyl)-6-[(diphenylphosphanyl)methyl]pyridine, for nickel complexes provides insights into the influence of this compound on catalytic behaviors (Speiser, Braunstein & Saussine, 2004).
Spin-Crossover in Iron(II) Complexes
- The study of spin-crossover properties in Iron(II) complexes using ligands like 2-methylimidazol-4-yl-methylideneamino-2-ethylpyridine illustrates the relevance of pyridine derivatives in the field of magnetic materials (Nishi et al., 2010).
Safety and Hazards
properties
IUPAC Name |
(3,4-dimethylphenyl)-(6-methylpyridin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-7-8-13(9-11(10)2)15(17)14-6-4-5-12(3)16-14/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORULHGOUEHEOQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=N2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601225348 | |
Record name | (3,4-Dimethylphenyl)(6-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601225348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1187166-06-8 | |
Record name | (3,4-Dimethylphenyl)(6-methyl-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Dimethylphenyl)(6-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601225348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.